Cas no 1234904-97-2 (N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide)

N-{1-(Cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide is a synthetic organic compound featuring a cyclopropanesulfonyl-substituted piperidine core linked to a diphenylpropanamide moiety. Its structure combines a sulfonamide group, known for enhancing metabolic stability, with a lipophilic diphenylpropanamide tail, which may influence receptor binding affinity. The cyclopropane ring contributes to conformational rigidity, potentially improving selectivity in biological interactions. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-related pathways. Its well-defined stereochemistry and modular design allow for further structural optimization in lead development.
N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide structure
1234904-97-2 structure
Product Name:N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide
CAS No:1234904-97-2
MF:C24H30N2O3S
MW:426.571605205536
CID:6316011
PubChem ID:49692331
Update Time:2025-05-23

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide
    • N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,3-diphenylpropanamide
    • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide
    • AKOS024492540
    • F5033-7039
    • VU0631713-1
    • N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-3,3-diphenylpropanamide
    • 1234904-97-2
    • Inchi: 1S/C24H30N2O3S/c27-24(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)25-18-19-13-15-26(16-14-19)30(28,29)22-11-12-22/h1-10,19,22-23H,11-18H2,(H,25,27)
    • InChI Key: YLFCFIDUVSALOR-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1CCC(CNC(CC(C2C=CC=CC=2)C2C=CC=CC=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 426.19771400g/mol
  • Monoisotopic Mass: 426.19771400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 74.9Ų

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide Pricemore >>

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N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide Related Literature

Additional information on N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide

N-{1-(Cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide: A Comprehensive Overview

The compound CAS No. 1234904-97-2, known as N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug development, particularly in the context of targeting specific enzymes and receptors involved in neurological disorders.

The molecular structure of this compound is characterized by a piperidine ring substituted with a cyclopropane sulfonyl group and a 3,3-diphenylpropionamide moiety. The piperidine ring, a six-membered saturated hydrocarbon, serves as a versatile scaffold for various functional groups. The cyclopropane sulfonyl group introduces electronic and steric effects that enhance the compound's stability and bioavailability. Meanwhile, the 3,3-diphenylpropionamide group contributes to the molecule's lipophilicity, which is crucial for its interaction with biological membranes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions. Researchers have employed strategies such as Suzuki coupling and nucleophilic substitution to construct the key intermediates. These methods not only improve the overall yield but also ensure the purity of the final product, making it suitable for pharmacological studies.

From a pharmacological perspective, this compound has demonstrated potent inhibitory activity against certain kinases and proteases. For instance, studies have shown that it can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in treating neurological conditions such as Alzheimer's disease and Parkinson's disease.

The compound's unique properties also make it a valuable tool in drug delivery systems. Its amphiphilic nature allows for the formation of self-assembled structures, such as micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Recent research has explored its use as a carrier for anti-cancer agents, demonstrating improved therapeutic efficacy with reduced side effects.

In terms of toxicity profile, preliminary studies indicate that this compound exhibits low cytotoxicity against normal human cells while showing selective toxicity towards cancer cell lines. This selectivity is attributed to its ability to target specific pathways that are overactive in cancer cells. However, further long-term toxicological studies are required to fully assess its safety profile for clinical use.

Looking ahead, the development of this compound holds immense promise for advancing therapeutic interventions in various disease areas. Its modular structure allows for further chemical modifications to optimize its pharmacokinetic properties and enhance its therapeutic index. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock its full potential in drug discovery.

In conclusion, N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3,3-diphenylpropanamide represents a significant advancement in medicinal chemistry. With its unique structural features and promising biological activities, it stands as a testament to the ingenuity of modern drug design. As research continues to unfold, this compound is poised to make a meaningful impact on the treatment of complex diseases.

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